Silyl ketene
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Overview
Description
2-Silylethen-1-one is an organosilicon compound characterized by the presence of a silicon atom bonded to an ethenone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Silylethen-1-one can be synthesized through several methods, including the silylation of enol ethers. One common approach involves the reaction of enolizable carbonyl compounds with triorganosilanes in the presence of a catalyst. For instance, a tethered ruthenium complex can catalyze the dehydrogenative coupling between enolizable carbonyl compounds and triorganosilanes . Another method involves the use of N-heterocyclic carbenes to catalyze the silyl transfer from trialkylsilyl ketene acetals to ketones .
Industrial Production Methods: Industrial production of 2-Silylethen-1-one typically involves large-scale silylation reactions using efficient and robust catalysts. The reaction conditions are optimized to achieve high yields and selectivity. For example, the use of ionic liquids has been shown to influence the yields of silyl enol ethers from aldehydes and ketones .
Chemical Reactions Analysis
Types of Reactions: 2-Silylethen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can yield silyl ethers or silanes.
Substitution: The silicon atom in 2-Silylethen-1-one can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silyl ethers and silanes.
Substitution: Halosilanes and alkylsilanes.
Scientific Research Applications
2-Silylethen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s unique reactivity makes it useful in the development of bioactive molecules and drug candidates.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in therapeutic agents.
Industry: 2-Silylethen-1-one is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-Silylethen-1-one involves its ability to undergo silylation reactions, where the silicon atom forms bonds with various functional groups. This reactivity is facilitated by the presence of the ethenone group, which acts as an electron-withdrawing group, enhancing the nucleophilicity of the silicon atom. The molecular targets and pathways involved in these reactions include the formation of silyl ethers, silanols, and other organosilicon compounds .
Comparison with Similar Compounds
Silyl Enol Ethers: These compounds share a similar structure with 2-Silylethen-1-one and undergo similar reactions.
Silanes: Compounds like trimethylsilane and triethylsilane are structurally related and exhibit comparable reactivity.
Silyl Ethers: These compounds, such as trimethylsilyl ether, are used in similar applications and have analogous chemical properties
Uniqueness: 2-Silylethen-1-one is unique due to its ethenone group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of reactions, including oxidation, reduction, and substitution, sets it apart from other organosilicon compounds.
Properties
Molecular Formula |
C2HOSi |
---|---|
Molecular Weight |
69.11 g/mol |
InChI |
InChI=1S/C2HOSi/c3-1-2-4/h2H |
InChI Key |
VUCDIZZSODAGCO-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=O)[Si] |
Origin of Product |
United States |
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